2-(1-methyl-1H-benzimidazol-2-yl)ethanol
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Overview
Description
2-(1-methyl-1H-benzimidazol-2-yl)ethanol is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anti-Helicobacter pylori Agents
- Novel structures derived from 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol have shown potent activities against Helicobacter pylori, a gastric pathogen. A prototype compound from this series met several in vitro microbiological criteria for an effective anti-H. pylori agent, displaying low minimal inhibition concentrations against various H. pylori strains, including those resistant to other antibiotics (Carcanague et al., 2002).
Spectral Characterization and Metal Complex Formation
- 1,2-Bis(5-methyl/chloro-1H-benzimidazol-2-yl)ethanols and their complexes with metals like Co, Pd, and Zn have been synthesized. These compounds exhibit notable fluorescence characteristics, especially the Zn(II) complex, which is significant in comparison to other complexes (Tavman et al., 2018).
Solvent Effects on Complexation
- Studies on 2-(5-Methyl-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols and their Zn(II) complexes reveal insights into the solvent effects on complexation. The research highlights the importance of solvent choice, with isopropanol proving better than ethanol for complex formation, and discusses the varying characteristics of different ligands and metal ions in complexation (Tavman, 2006).
Green Synthesis and Enzymatic Inhibition Studies
- Benzimidazole derivatives, including 1-(1H-benzimidazol-2-yl)ethanol, have been synthesized via a green protocol. Their metal complexes showed potential in antioxidant activities and inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase, highlighting their biological significance (Taj et al., 2020).
Antitumor Potential
- Pd(II) and Pt(II) complexes of N,N-donor benzimidazole methyl ester have been synthesized and explored as potential antitumor compounds. Theoretical and experimental studies provide insights into their molecular structures and antibacterial activity, contributing to the search for new antitumor agents (Abdel-Ghani & Mansour, 2012).
Crystal Structure Analysis
- Crystallographic studies of compounds like 2-[(1H-Benzimidazol-2-yl)iminomethyl]-4,6-dibromophenol ethanol hemisolvate provide valuable information on molecular configurations and intermolecular interactions. Such studies are crucial in understanding the structural properties of benzimidazole derivatives (Liu, Liu, & Yuan, 2013).
Mechanism of Action
Target of Action
Benzimidazole derivatives have been known to exhibit potent antibacterial activities
Mode of Action
Benzimidazole compounds are known to interact with their targets, leading to changes that can inhibit the growth of bacteria . The specific interactions of this compound with its targets remain to be elucidated.
Biochemical Pathways
Benzimidazole compounds are known to interfere with the functioning of certain enzymes, disrupting essential biochemical pathways
Result of Action
As a benzimidazole derivative, it may exhibit antibacterial activity, potentially leading to the inhibition of bacterial growth
Biochemical Analysis
Biochemical Properties
2-(1-methyl-1H-benzimidazol-2-yl)ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves hydrogen bonding and hydrophobic interactions, which can alter the protein’s conformation and function. Additionally, this compound can bind to nucleic acids, influencing gene expression and cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, resulting in altered cell proliferation, differentiation, and apoptosis. In cancer cells, this compound has demonstrated the ability to induce cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. The compound’s binding interactions often involve hydrogen bonds and van der Waals forces, which stabilize the complex and modulate the biomolecule’s activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression, highlighting the importance of temporal dynamics in its biochemical analysis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects, such as antimicrobial or anticancer activity. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered energy production and metabolic homeostasis. Additionally, this compound can affect the biosynthesis of nucleotides and amino acids, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux and influx transporters, influencing its intracellular concentration and localization. Binding proteins, such as albumin, can also affect the compound’s distribution by sequestering it in specific tissues or compartments. These transport and distribution mechanisms are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biological effects. For example, nuclear localization signals can facilitate the compound’s entry into the nucleus, allowing it to interact with DNA and transcription factors. Similarly, mitochondrial targeting signals can direct the compound to the mitochondria, influencing cellular respiration and energy production .
Properties
IUPAC Name |
2-(1-methylbenzimidazol-2-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12-9-5-3-2-4-8(9)11-10(12)6-7-13/h2-5,13H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMYIIACRRXXIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587994 |
Source
|
Record name | 2-(1-Methyl-1H-benzimidazol-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34734-29-7 |
Source
|
Record name | 2-(1-Methyl-1H-benzimidazol-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.